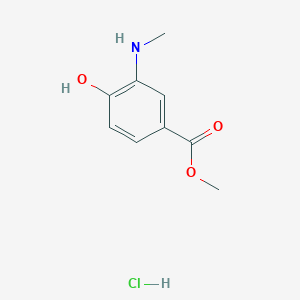
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a synthetic organic molecule with a complex structure featuring a trifluoromethyl group, an indole moiety, and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:
Formation of the indole moiety: : Often through Fischer indole synthesis or other indole formation reactions.
Attachment of the azepane ring: : Utilizing nucleophilic substitution or amination reactions.
Incorporation of the trifluoromethyl group: : Usually via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethane.
Industrial Production Methods: : Large-scale production requires optimizing reaction conditions for yield and purity, often using continuous flow chemistry to manage reactions involving highly reactive intermediates and to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical transformations including:
Oxidation: : Undergoes oxidation reactions leading to potential structural modification and derivative formation.
Reduction: : Reductive conditions can modify the keto groups or other reducible functionalities.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions owing to the presence of reactive sites on the indole and azepane moieties.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) are often used. Conditions vary, involving solvents like dichloromethane, tetrahydrofuran, or methanol, typically under controlled temperatures ranging from -78°C to 100°C.
Major Products Formed:
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications in:
Chemistry: : As a building block for more complex molecules, contributing to the synthesis of pharmaceuticals and advanced materials.
Biology: : Its structural features make it a candidate for studying enzyme interactions and receptor binding activities.
Medicine: : Potential therapeutic uses due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: : In the development of new materials with specific properties such as improved chemical resistance or enhanced stability.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to various biological receptors or enzymes, altering their activity or function.
Pathways Involved: : May involve inhibition or activation of specific signaling pathways, modulating cellular responses and biochemical processes.
Comparación Con Compuestos Similares
Compared to other similar compounds:
Uniqueness: : This compound's unique structural framework, including the trifluoromethyl and indole groups, sets it apart.
Similar Compounds: : Related molecules such as indole-2-carboxamides, other trifluoromethyl-substituted compounds, and azepane-containing molecules.
This compound’s distinctive structure and properties make it a valuable tool in diverse scientific investigations and practical applications.
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2S/c26-25(27,28)19-10-4-5-11-20(19)29-23(32)17-34-22-15-31(21-12-6-3-9-18(21)22)16-24(33)30-13-7-1-2-8-14-30/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNVDPAQPJKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2939615.png)
![4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2939616.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)



